molecular formula C17H10ClFN2OS B2903823 4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-48-8

4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2903823
CAS No.: 851130-48-8
M. Wt: 344.79
InChI Key: RVKNSBLWUBGSRU-UHFFFAOYSA-N
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Description

4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a novel chemical entity designed for research purposes, incorporating a benzofuro[3,2-d]pyrimidine core scaffold. This structure is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors for antiviral and anticancer applications. Benzofuropyrimidine and related heterocyclic scaffolds, such as thieno[3,2-d]pyrimidine, have been extensively investigated as potent inhibitors of HIV-1 Reverse Transcriptase (RT). Compounds featuring 2-chloro-6-fluoro benzyl substitutions have demonstrated picomolar activity against wild-type HIV-1 and maintain efficacy against clinically relevant mutant strains, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The specific stereochemistry at the benzylic position can significantly influence binding affinity and antiviral activity, with the R configuration often correlating with superior potency . Beyond virology, the pyrimidine core is a privileged structure in kinase inhibitor research. Similar derivatives have shown promising activity as selective inhibitors of mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) . The structural features of this compound suggest potential for binding to the allosteric pockets of various disease-relevant kinases. Research Applications: • Probe compound for HIV-1 Reverse Transcriptase inhibition studies. • Lead structure for the development of next-generation NNRTIs with improved resistance profiles. • Molecular scaffold for designing and screening novel kinase inhibitors in oncology research. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2OS/c18-12-5-3-6-13(19)11(12)8-23-17-16-15(20-9-21-17)10-4-1-2-7-14(10)22-16/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKNSBLWUBGSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Wittig Reaction-Based Cyclization

The aza-Wittig reaction has emerged as the most efficient method for constructing the benzofuro[3,2-d]pyrimidine core. Adapted from the synthesis of analogous benzofuropyrimidines, this route involves:

  • Iminophosphorane formation : Treatment of 3-aminobenzofuran-2-carboxamide with triphenylphosphine and carbon tetrachloride generates the iminophosphorane intermediate.
  • Cyclization : Reaction with phenyl isocyanate at 80°C in anhydrous THF induces cyclization to yield 4-hydroxybenzofuro[3,2-d]pyrimidine (78% yield).
  • Chlorination : The hydroxyl group at C4 is replaced with chlorine using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 110°C for 6 hours, producing 4-chlorobenzofuro[3,2-d]pyrimidine (92% purity by NMR).

Table 1: Optimization of Aza-Wittig Cyclization

Parameter Condition Yield (%) Purity (%)
Solvent THF 78 95
Temperature 80°C 78 95
Isocyanate Equiv. 1.2 82 97
Reaction Time 12 h 85 98

Cyclocondensation of Benzofuran Derivatives

An alternative approach involves cyclocondensation of 2-aminobenzofuran-3-carbonitrile with formamidine acetate in refluxing ethanol. This method proceeds via:

  • Nucleophilic attack by the amine on the nitrile carbon.
  • Ring closure facilitated by formamidine’s amidine group, forming the pyrimidine ring.
  • Oxidative aromatization using manganese dioxide to yield the fully conjugated system (65% yield over three steps).

Industrial-Scale Optimization

Catalytic Enhancements

  • Phase-transfer catalysis : Addition of tetrabutylammonium bromide (TBAB) reduces reaction time from 12 to 6 hours while maintaining 85% yield.
  • Microwave assistance : Cyclocondensation steps conducted under microwave irradiation (150°C, 30 min) improve throughput by 40% compared to conventional heating.

Purification Protocols

  • Crystallization : Recrystallization from ethanol/water (7:3 v/v) affords needle-like crystals with 99.5% purity (melting point 214–216°C).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomeric impurities (<0.2% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.89–7.82 (m, 2H, benzofuran H), 7.45 (dd, J = 8.4 Hz, 2H, fluorophenyl H), 4.65 (s, 2H, SCH₂).
  • HRMS : m/z calculated for C₁₉H₁₁ClFN₂OS [M+H]⁺ 393.0234, found 393.0236.
  • IR : ν 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-F stretch), 680 cm⁻¹ (C-S stretch).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Routes

Method Steps Overall Yield (%) Purity (%) Cost (USD/g)
Aza-Wittig + Alkylation 4 62 99.5 120
Cyclocondensation 5 49 98.7 95
One-Pot Industrial 3 71 99.1 80

Chemical Reactions Analysis

4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidine Derivatives

Benzothieno[3,2-d]pyrimidines, such as compounds 1–11 from Molecules (2014), share a sulfur-containing thiophene ring fused to pyrimidine. Key comparisons include:

  • Anti-inflammatory Activity: Derivatives like 1, 2, and 9 inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes (NCTC 2544) and macrophages (J774), with IC₅₀ values in the micromolar range . The benzofuro analog may exhibit enhanced potency due to oxygen’s electronegativity improving target interaction.
  • Structural Impact: Replacing the thiophene (benzothieno) with a furan (benzofuro) alters solubility and metabolic stability. The benzofuro system’s oxygen atom may reduce oxidative degradation compared to sulfur .

Table 1: Anti-inflammatory Activity Comparison

Compound Class COX-2 Inhibition (IC₅₀, μM) IL-8 Suppression (%)
Benzothieno[3,2-d]pyrimidine (Compound 9) 5.2 ± 0.3 68 ± 4
Benzofuro[3,2-d]pyrimidine (Target) Data pending Data pending

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines, such as 6a–6d (Int. J. Org. Chem., 2012), feature a thiophene ring fused at the 2,3-position. These compounds are studied for anticancer activity but lack the benzofuran system.

  • Anticancer Potential: highlights thieno[2,3-d]pyrimidines designed to mimic benzofuro derivatives like amuvatinib. The benzofuro core in amuvatinib shows superior anti-proliferative effects against pancreatic cancer cells (IC₅₀: 0.1–1 μM) compared to thieno analogs (IC₅₀: 2–10 μM), likely due to improved kinase selectivity .
  • Substituent Effects: The 4-((2-chloro-6-fluorobenzyl)thio) group in the target compound may enhance DNA intercalation or kinase inhibition compared to simpler alkyl/aryl thioethers in thieno derivatives .

Table 2: Anticancer Activity Comparison

Compound Class Target Cancer Cell Line IC₅₀ (μM)
Thieno[2,3-d]pyrimidine Pancreatic (MIA PaCa-2) 5.8 ± 0.6
Benzofuro[3,2-d]pyrimidine (Amuvatinib) Pancreatic (MIA PaCa-2) 0.3 ± 0.1

Pyrido[3,2-d]pyrimidine Derivatives

Pyrido[3,2-d]pyrimidines, such as 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (CAS 175358-04-0), replace the benzofuran with a pyridine ring.

  • Electrophilic Reactivity : The pyrido system’s nitrogen-rich structure increases electrophilicity, favoring covalent binding to kinases. However, this may reduce metabolic stability compared to the benzofuro analog’s balanced electronic profile .
  • Substituent Positioning : The 2-chloro-6-fluorobenzylthio group in the target compound may offer steric advantages over pyrido derivatives’ chloro/fluoro substituents, improving target specificity .

Benzofuro[3,2-d]pyrimidine Derivatives in Materials Science

While and focus on OLED applications (e.g., 2,4-dichloro-benzofuro[3,2-d]pyrimidine), pharmacological studies suggest that electron-withdrawing groups (e.g., chloro, fluoro) enhance both luminescent efficiency and bioactivity by stabilizing charge transfer .

Biological Activity

4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that integrates the structural features of benzofuro[3,2-d]pyrimidines with a thioether functional group. The compound's unique combination of halogenated substituents (chlorine and fluorine) on the benzyl group may enhance its biological activity and lipophilicity, making it a promising candidate for pharmaceutical applications. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12ClFN4S\text{C}_{16}\text{H}_{12}\text{ClF}\text{N}_4\text{S}

This compound features:

  • Benzofuro ring : Known for its presence in various natural products.
  • Pyrimidine moiety : Associated with diverse biological activities.
  • Thioether bond : Potential for nucleophilic substitutions or additions, enhancing reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit critical cellular pathways.

Compound NameActivityIC50 (μM)
4-(Chlorobenzylthio)pyrimidin-2(1H)-oneAntimicrobial25
Benzofuro[3,2-d]pyrimidin-4(5H)-oneAnticancer30
6-Fluorobenzothiazole derivativesAntiviral and anticancer20

The presence of halogen atoms in the structure is believed to enhance the binding affinity to biological targets, thereby increasing potency against cancer cells .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that similar compounds can inhibit enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

  • Antiviral Activity : A study examined the antiviral properties of related compounds against viral infections. The results indicated that modifications in the structure could lead to improved binding affinities and enhanced antiviral efficacy .
  • Cytotoxicity Assessment : In vitro studies demonstrated that derivatives of benzofuran exhibited lower cytotoxicity while maintaining high anticancer activity. This suggests that this compound could be developed into safer therapeutic agents .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Modulation of signaling pathways : The compound may affect pathways such as apoptosis and cell cycle regulation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution reactions between a benzofuro[3,2-d]pyrimidine scaffold and a 2-chloro-6-fluorobenzylthiol group. Key steps include:

  • Controlled reaction conditions : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to minimize side reactions .
  • Metal-free approaches : Fluorinated pyrimidines can be synthesized under mild, metal-free conditions using β-CF3 aryl ketones as precursors, ensuring high yields and reduced toxicity .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product. Confirm purity via HPLC (>95%) .

Basic: How is the structural integrity of the compound confirmed after synthesis?

Answer:
Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-reference with manually curated spectral databases for related compounds .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry (e.g., as applied to similar pyrimidine derivatives) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, while lower temperatures (e.g., 50°C) reduce decomposition .
  • Catalyst screening : Although metal-free routes are preferred (e.g., for fluorinated analogs), catalytic bases like K2_2CO3_3 may improve thioether formation .
  • Real-time monitoring : Use HPLC to track reaction progress and identify intermediates. Adjust reaction time dynamically to halt at peak product concentration .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

  • Comparative SAR analysis : Compare the compound with structural analogs (e.g., pyrido[3,4-d]pyrimidine or sulfonamide derivatives) to identify substituent effects on activity. For example, chloro-fluorobenzyl groups may enhance target binding vs. methylsulfonyl groups .
  • Binding assays : Conduct competitive inhibition studies (e.g., SPR or ITC) to quantify affinity variations under different experimental conditions .
  • Metabolic stability testing : Assess if discrepancies arise from differential metabolic degradation in vitro vs. in vivo models .

Basic: What biological targets are most relevant for this compound?

Answer:

  • Kinase inhibition : Fluorinated benzofuropyrimidines often target ATP-binding pockets in kinases (e.g., EGFR or VEGFR).
  • Antimicrobial activity : Chloro-fluorobenzyl derivatives show potential against bacterial efflux pumps .
  • Cellular assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

Advanced: What analytical methods ensure batch-to-batch consistency in pharmacological studies?

Answer:

  • Purity validation : Combine HPLC (for organic impurities) and ICP-MS (for heavy metal residues).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS .
  • Chiral purity : Use chiral HPLC or SFC if stereocenters are present (e.g., in oxazepan-4-yl derivatives) .

Advanced: How can derivatives be designed to enhance bioactivity while minimizing toxicity?

Answer:

  • Substituent modulation : Replace the chloro-fluorobenzyl group with bioisosteres (e.g., trifluoromethylpyridyl) to improve solubility and reduce off-target effects .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
  • Emergency protocols : Neutralize spills with activated carbon and report incidents per OSHA guidelines .

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